(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a pyrazole ring, a thiazolidinone core, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of a pyrazole derivative with a thiazolidinone precursor. The reaction conditions may include:
Solvents: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
Catalysts: Acid or base catalysts to facilitate the condensation reaction.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Reactors: For small-scale production, batch reactors are commonly used.
Continuous Flow Reactors: For large-scale production, continuous flow reactors offer better control over reaction conditions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone core or the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the thiazolidinone core.
Substitution: Various substituents on the phenyl rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with different substituents on the phenyl rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Effective against various bacterial and fungal strains.
Anti-inflammatory Activity: Potential use in treating inflammatory diseases.
Medicine
Anticancer Activity: Shows promise in inhibiting the growth of cancer cells.
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Ingredient in the formulation of new drugs.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Inhibits specific enzymes involved in disease pathways.
Receptor Binding: Binds to receptors on cell surfaces, modulating cellular responses.
DNA Interaction: Interacts with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
- Substituent Effects: The butoxy group in the compound provides unique steric and electronic properties, influencing its reactivity and biological activity.
- Enhanced Activity: Compared to similar compounds, it may exhibit enhanced biological activity due to the specific arrangement of functional groups.
Properties
Molecular Formula |
C24H23N3O2S2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O2S2/c1-3-4-14-29-20-12-10-17(11-13-20)22-18(15-21-23(28)26(2)24(30)31-21)16-27(25-22)19-8-6-5-7-9-19/h5-13,15-16H,3-4,14H2,1-2H3/b21-15- |
InChI Key |
NOYXKZHAHGYWGB-QNGOZBTKSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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